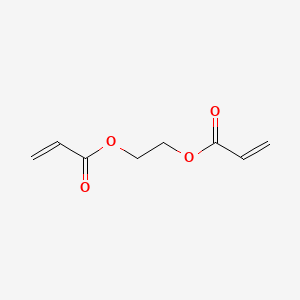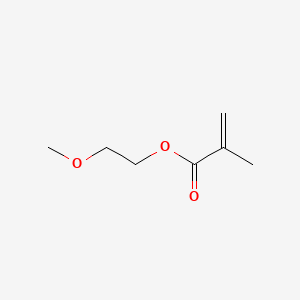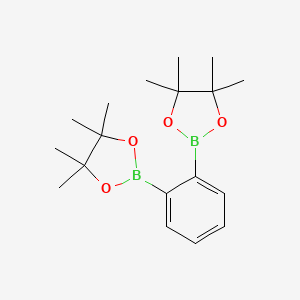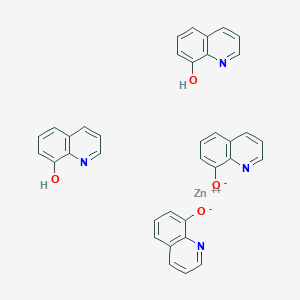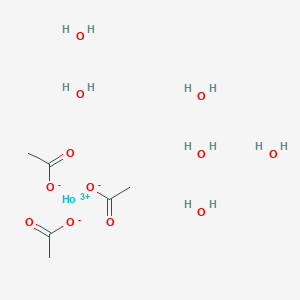
Holmium(III) acetate hexahydrate
Descripción general
Descripción
Holmium(III) acetate hexahydrate is a chemical compound with the formula Ho(CH3CO2)3·6H2O. It is the acetate salt of holmium, a rare earth element. This compound is typically found in the form of crystalline solids and is soluble in water. Holmium is known for its unique magnetic properties and is used in various scientific and industrial applications.
Mecanismo De Acción
Target of Action
Holmium compounds are generally used in the manufacture of ceramics, glass, phosphors, metal halide lamps, and as a dopant in garnet lasers .
Mode of Action
It is known that holmium compounds can interact with various materials to alter their properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Holmium(III) acetate hexahydrate. For instance, it is known that holmium acetate hemihepthydate decomposes at 105 °C, forming into a hemihydrate, further decomposing at 135 °C into an anhydride .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Holmium(III) acetate hexahydrate can be synthesized by dissolving holmium oxide (Ho2O3) in hot acetic acid (CH3COOH). The reaction proceeds as follows:
Ho2O3+6CH3COOH→2Ho(CH3CO2)3+3H2O
The resulting solution is then allowed to crystallize, forming this compound.
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the controlled addition of holmium oxide to acetic acid under specific temperature and pH conditions to ensure complete dissolution and subsequent crystallization of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Holmium(III) acetate hexahydrate undergoes various chemical reactions, including:
Oxidation: Holmium(III) acetate can be oxidized to form holmium oxide.
Reduction: It can be reduced under specific conditions to form lower oxidation state compounds.
Substitution: The acetate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or metal hydrides can be used.
Substitution: Ligand exchange reactions often involve other carboxylates or phosphates.
Major Products Formed:
Oxidation: Holmium oxide (Ho2O3)
Reduction: Lower oxidation state holmium compounds
Substitution: Various holmium coordination complexes
Aplicaciones Científicas De Investigación
Holmium(III) acetate hexahydrate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other holmium compounds and as a catalyst in organic reactions.
Biology: Employed in studies involving rare earth elements and their biological interactions.
Medicine: Investigated for potential use in medical imaging and as a component in certain therapeutic agents.
Industry: Utilized in the manufacture of ceramics, glass, and phosphors. It is also used as a dopant in garnet lasers and in nuclear reactors to control chain reactions.
Comparación Con Compuestos Similares
Holmium(III) acetate hexahydrate can be compared with other rare earth acetates such as:
- Dysprosium(III) acetate
- Erbium(III) acetate
- Neodymium(III) acetate
- Gadolinium(III) acetate
Uniqueness: this compound is unique due to its specific magnetic properties and its ability to form stable complexes. This makes it particularly valuable in applications requiring precise magnetic control and stability.
Propiedades
IUPAC Name |
holmium(3+);triacetate;hexahydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Ho.6H2O/c3*1-2(3)4;;;;;;;/h3*1H3,(H,3,4);;6*1H2/q;;;+3;;;;;;/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVKAVUJPLVLRC-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.O.O.O.[Ho+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H21HoO12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743083 | |
| Record name | Holmium acetate--water (1/3/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312619-49-1 | |
| Record name | Holmium acetate--water (1/3/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


